sodium;3H-purin-7-ide-2,6-dione;hydrate

Description

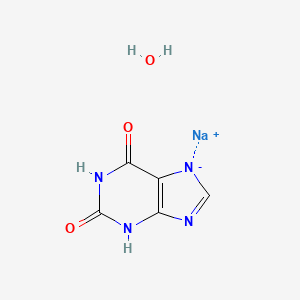

Sodium;3H-purin-7-ide-2,6-dione;hydrate is a sodium salt of a purine-2,6-dione derivative with water molecules incorporated into its crystalline structure. The core structure consists of a purine ring with ketone groups at positions 2 and 4. The sodium counterion enhances solubility in aqueous environments, while the hydrate form influences stability and crystallinity. This compound is structurally related to xanthine derivatives, which are known for diverse biological activities, including phosphodiesterase (PDE) inhibition and adenosine receptor modulation .

Properties

IUPAC Name |

sodium;3H-purin-7-ide-2,6-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAFQQFOSYIEY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C([N-]1)C(=O)NC(=O)N2.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Xanthine can be synthesized through various methods. One common synthetic route involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . This method is known for its good yield and efficiency.

Industrial Production Methods

In industrial settings, xanthine is often produced as a byproduct of the synthesis of other purine derivatives. The production process typically involves the use of guanine or hypoxanthine as starting materials, which are then converted to xanthine through enzymatic reactions involving guanine deaminase or xanthine oxidoreductase .

Chemical Reactions Analysis

Types of Reactions

Xanthine undergoes various chemical reactions, including:

Oxidation: Xanthine is oxidized to uric acid by xanthine oxidase.

Reduction: Xanthine can be reduced to hypoxanthine under certain conditions.

Substitution: Xanthine derivatives can be synthesized through substitution reactions involving the purine ring.

Common Reagents and Conditions

Oxidation: Xanthine oxidase is the primary enzyme used for the oxidation of xanthine to uric acid.

Reduction: Reducing agents such as sodium borohydride can be used for the reduction of xanthine to hypoxanthine.

Substitution: Various alkylating agents can be used to introduce substituents onto the purine ring of xanthine.

Major Products Formed

Uric Acid: Formed from the oxidation of xanthine.

Hypoxanthine: Formed from the reduction of xanthine.

Xanthine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Xanthine and its derivatives have a wide range of scientific research applications:

Chemistry: Xanthine is used as a precursor for the synthesis of various purine derivatives.

Medicine: Xanthine derivatives, such as caffeine, theophylline, and theobromine, are used as stimulants and bronchodilators.

Industry: Xanthine is used as a drug precursor for human and animal medications and as a pesticide ingredient.

Mechanism of Action

Xanthine exerts its effects primarily through its role in the purine degradation pathway. It is converted to uric acid by xanthine oxidase, which is then excreted from the body . Xanthine derivatives, such as caffeine, act as mild stimulants by opposing the actions of adenosine and increasing alertness in the central nervous system . These derivatives also have bronchodilator effects, making them useful in the treatment of respiratory conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Compared :

Caffeine (1,3,7-Trimethylxanthine)

- Formula : C₈H₁₀N₄O₂·xH₂O

- Structure : 1,3,7-Trimethyl substitution on the purine-2,6-dione core.

- Properties : Neutral molecule; hydrate form stabilizes the crystalline lattice.

- Application : Central nervous system stimulant, PDE inhibitor .

Theophylline (1,3-Dimethylxanthine) Formula: C₇H₈N₄O₂ (anhydrous) Structure: Lacks the 7-methyl group present in caffeine. Properties: Often complexed with ethylenediamine (aminophylline) to improve solubility. Application: Bronchodilator for asthma .

Sodium Benzoate - 1,3,7-Trimethylpurine-2,6-dione Hydrate Formula: C₁₅H₁₇N₄NaO₅ Structure: Combines 1,3,7-trimethylpurine-2,6-dione with sodium benzoate and water. Properties: Ionic sodium salt; enhanced solubility due to benzoate. Application: Potential drug formulation for improved bioavailability .

Target Compound: Sodium;3H-Purin-7-ide-2,6-dione;Hydrate

- Structure : Deprotonated purine-2,6-dione core with sodium counterion and hydration.

- Properties : High water solubility (ionic nature), stability influenced by hydrate form.

- Application : Likely designed for enhanced pharmacokinetics in therapeutic applications.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Hydration Status | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|---|

| Caffeine Hydrate | C₈H₁₀N₄O₂·xH₂O | 194.19 (anhydrous) | Monohydrate | Moderate | 238 (anhydrous) |

| Theophylline | C₇H₈N₄O₂ | 180.16 | Anhydrous | Low | 270–274 |

| Sodium Benzoate Complex | C₁₅H₁₇N₄NaO₅ | 356.31 | Hydrate (1:1:1:1) | High | Not reported |

| Target Compound | Not fully specified* | — | Hydrate | High | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.